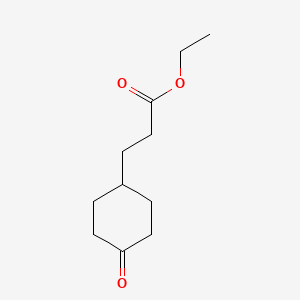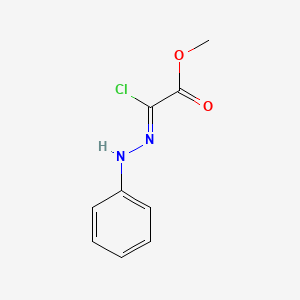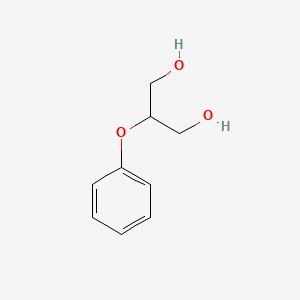
1,3-Propanediol, 2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-phenoxy- is an organic compound with the chemical formula C9H12O3. It is a white crystalline substance that is soluble in water and alcohol. This compound is used as an intermediate in organic synthesis and has various applications in different fields.
Vorbereitungsmethoden
1,3-Propanediol, 2-phenoxy- can be synthesized through the reaction of phenol with 3-chloro-1,2-propanediol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The industrial production of this compound often involves the use of phenol and epichlorohydrin, followed by hydrolysis to yield 1,3-Propanediol, 2-phenoxy-.
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-phenoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-phenoxy- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-phenoxy- can be compared with other similar compounds such as 2-phenoxy-1-phenyl-propane-1,3-diol. While both compounds contain a phenoxy group, their chemical properties and reactivity may differ due to the presence of additional functional groups. The unique structure of 1,3-Propanediol, 2-phenoxy- allows it to be used in specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
5800-08-8 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-phenoxypropane-1,3-diol |
InChI |
InChI=1S/C9H12O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChI-Schlüssel |
IEAGXQUAKGSSHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(CO)CO |
Kanonische SMILES |
C1=CC=C(C=C1)OC(CO)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE](/img/structure/B3191725.png)

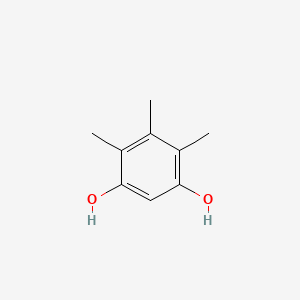
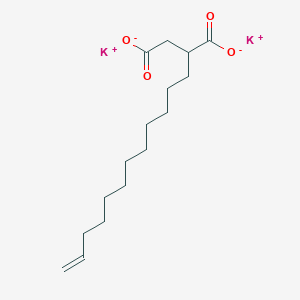
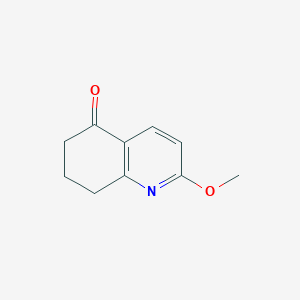

![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)


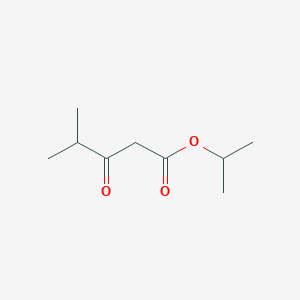

![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)
